ORM-10921 (free base)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

ORM-12741的合成路线和反应条件在公开资料中没有详细说明。 已知ORM-12741在口服给药后迅速吸收,在不到一小时内达到峰值浓度 . 工业生产方法也没有明确记载,但该化合物的开发涉及标准的制药合成和纯化技术。

化学反应分析

ORM-12741是α-2C肾上腺素受体的选择性拮抗剂,在生理条件下不会发生明显的化学反应,如氧化、还原或取代 . 该化合物的稳定性和选择性对于其在靶向α-2C肾上腺素受体而不产生明显的脱靶效应方面至关重要。

科学研究应用

Pharmacological Profile

ORM-10921 exhibits a high degree of selectivity for the α2C-adrenoceptor compared to other adrenergic receptors. Its binding affinity (Kb values) ranges from 0.078 to 1.2 nM, indicating strong antagonistic activity. The compound demonstrates a 10-100 times greater selectivity for the α2C subtype over the α2A subtype in various in vitro assays .

Therapeutic Applications

1. Treatment of Depression

ORM-10921 has shown promise as a novel therapeutic strategy for depression. In animal models, such as the Flinders Sensitive Line rat model, ORM-10921 significantly reduced immobility in forced swimming tests and improved cognitive deficits . These findings suggest that targeting the α2C-adrenoceptor may provide antidepressant effects comparable to traditional therapies.

2. Antipsychotic Effects

The compound has demonstrated antipsychotic-like effects in various behavioral tests. For instance, it alleviated impairments induced by NMDA antagonists (such as phencyclidine) that mimic symptoms of schizophrenia . The ability of ORM-10921 to restore social behavior and cognitive function indicates its potential utility in treating schizophrenia and related disorders.

3. Cognitive Enhancement

ORM-10921's pro-cognitive properties have been highlighted in studies where it reversed cognitive deficits associated with neuropsychiatric conditions. Its role in enhancing learning and memory processes positions it as a candidate for treating cognitive dysfunctions, including those seen in Alzheimer's disease .

作用机制

相似化合物的比较

与其他类似化合物相比,ORM-12741对α-2C肾上腺素受体具有高度的选择性。 一些类似的化合物包括α-2A和α-2B肾上腺素受体拮抗剂,它们具有不同的选择性特征,可能在靶向α-2C肾上腺素受体方面没有那么有效 . ORM-12741能够穿透血脑屏障并选择性地靶向α-2C肾上腺素受体,使其在同类化合物中脱颖而出 .

参考文献

生物活性

ORM-10921, a selective antagonist of the α2C-adrenoceptor (α2C-AR), has garnered attention for its potential therapeutic applications in neuropsychiatric disorders, including depression and schizophrenia. This article explores the compound's biological activity, pharmacological profile, and relevant research findings.

Overview of ORM-10921

ORM-10921 is characterized by its rigid tetracyclic structure and two neighboring chiral centers. It has been shown to exhibit significant antipsychotic-like effects and pro-cognitive properties across various animal models. The compound's selective antagonism of α2C-ARs is critical for its pharmacological effects, distinguishing it from other adrenergic receptor antagonists.

Receptor Selectivity

ORM-10921 displays a strong selectivity for the α2C-AR subtype over α2A-AR and α1-adrenoceptors. The binding affinity (Kb values) for α2C-AR ranges between 0.078–1.2 nM, indicating potent antagonistic activity. In contrast, the selectivity ratios compared to α2A-AR are reported to be 10–100 times lower in vitro, confirming its targeted action on the α2C-AR .

In Vivo Effects

In vivo studies have demonstrated that ORM-10921 can counteract the hypolocomotion and hypothermia induced by α2-agonists in mice. Additionally, it has been observed to increase extracellular dopamine levels in the prefrontal cortex under baseline conditions, suggesting a potential mechanism for enhancing cognitive function and mood .

Behavioral Studies

ORM-10921 has shown promising results in various behavioral tests:

- Antidepressant-like Effects : In the forced swimming test (FST), ORM-10921 significantly reduced immobility time, indicating antidepressant-like activity.

- Antipsychotic-like Effects : In prepulse inhibition tests, ORM-10921 alleviated NMDA antagonist-induced impairments in social behavior, supporting its antipsychotic potential .

Molecular Modeling and Binding Studies

Recent studies involving molecular docking have provided insights into the binding mode of ORM-10921 at the α2C-AR. The analysis of its stereoisomers revealed that specific configurations enhance receptor binding and activity. This understanding could inform future drug design efforts aimed at optimizing therapeutic efficacy .

Comparative Biological Activity

The following table summarizes key findings related to ORM-10921's biological activity compared to other known compounds targeting the α2C-AR:

| Compound | Target Receptor | Antidepressant Activity | Antipsychotic Activity | Pro-cognitive Effects |

|---|---|---|---|---|

| ORM-10921 | α2C-Adrenoceptor | Yes | Yes | Yes |

| ORM-13070 | α2A-Adrenoceptor | Limited | Moderate | No |

| ORM-12741 | α2C-Adrenoceptor | Yes | Yes | Limited |

Case Studies

- Study on Antidepressant Effects : A study investigating the effects of ORM-10921 in rodent models demonstrated a significant reduction in depressive-like behaviors compared to control groups, highlighting its potential as an antidepressant agent .

- Research on Cognitive Enhancement : Another study focused on cognitive parameters showed that ORM-10921 improved both spatial and working memory tasks in animal models, further supporting its role as a pro-cognitive agent .

属性

CAS 编号 |

610782-82-6 |

|---|---|

分子式 |

C18H23NO2 |

分子量 |

285.4 g/mol |

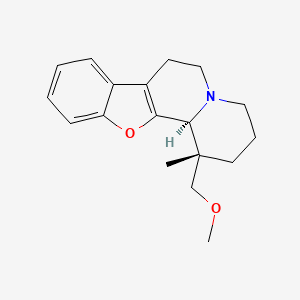

IUPAC 名称 |

(1S,12bS)-1-(methoxymethyl)-1-methyl-2,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine |

InChI |

InChI=1S/C18H23NO2/c1-18(12-20-2)9-5-10-19-11-8-14-13-6-3-4-7-15(13)21-16(14)17(18)19/h3-4,6-7,17H,5,8-12H2,1-2H3/t17-,18-/m1/s1 |

InChI 键 |

OCUKPFWNSAAHRP-QZTJIDSGSA-N |

SMILES |

CC1(CCCN2C1C3=C(CC2)C4=CC=CC=C4O3)COC |

手性 SMILES |

C[C@@]1(CCCN2[C@@H]1C3=C(CC2)C4=CC=CC=C4O3)COC |

规范 SMILES |

CC1(CCCN2C1C3=C(CC2)C4=CC=CC=C4O3)COC |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

ORM-10921; ORM 10921; ORM10921 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。